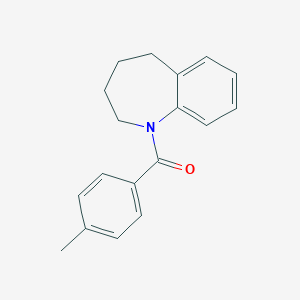
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, also known as 4-MeO-BZT, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which enhances dopamine signaling in the brain. The exact mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine are primarily related to its ability to enhance dopamine signaling in the brain. This can lead to a range of effects, including increased motor activity, euphoria, and improved cognitive function. However, the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine on the brain and body are still not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, including:
1. Investigating the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine on the brain and body.
2. Exploring the potential therapeutic applications of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in the treatment of neurological disorders such as Parkinson's disease and ADHD.
3. Developing new analogs of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine with improved potency and selectivity for the dopamine transporter.
4. Studying the mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in greater detail to better understand its effects on dopamine signaling in the brain.
In conclusion, 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a potent dopamine reuptake inhibitor that has potential applications in the treatment of neurological disorders. Its mechanism of action involves the inhibition of dopamine reuptake by binding to the dopamine transporter, which enhances dopamine signaling in the brain. However, further research is needed to fully understand the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves several steps, including the preparation of 4-methylbenzoyl chloride, the condensation of 4-methylbenzoyl chloride with 2-amino-1-phenylethanol, and the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by chromatography and recrystallization.
Scientific Research Applications
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been extensively studied for its potential applications in the treatment of neurological disorders. In a study conducted by Budygin et al. (2001), it was found that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a higher potency than cocaine in inhibiting dopamine reuptake in the striatum of rats. This suggests that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine may have therapeutic potential in the treatment of Parkinson's disease, which is characterized by the degeneration of dopamine-producing neurons in the brain.
In another study by Schweri et al. (2002), it was found that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This suggests that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine may have potential applications in the treatment of ADHD, which is characterized by a deficiency in dopamine signaling.
properties
Product Name |
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(4-methylphenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C18H19NO/c1-14-9-11-16(12-10-14)18(20)19-13-5-4-7-15-6-2-3-8-17(15)19/h2-3,6,8-12H,4-5,7,13H2,1H3 |
InChI Key |
QRVRLDSYOGTBSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)

![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)